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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available preclinical safety and toxicity data

for the investigational Polo-like Kinase 4 (PLK4) inhibitor, YLT-11. The information is primarily

derived from a single preclinical study and, as such, represents a limited dataset.

Comprehensive toxicological data, including definitive No-Observed-Adverse-Effect Level

(NOAEL) and LD50 values, are not available in the public domain.

Executive Summary
YLT-11 is a novel, selective small-molecule inhibitor of Polo-like Kinase 4 (PLK4), a key

regulator of centriole duplication and mitotic progression. In preclinical studies, YLT-11 has

demonstrated significant anti-proliferative activity in breast cancer models. This guide provides

a detailed overview of the currently available safety and toxicity profile of YLT-11, based on in

vivo studies in murine models. The compound has been reported to be well-tolerated at

efficacious doses, with no significant toxicity observed in preliminary assessments.

Non-Clinical Safety and Toxicity Profile
The safety and toxicity of YLT-11 have been evaluated in a sub-acute toxicity study in mice, as

well as through observations during in vivo efficacy studies using human breast cancer

xenograft models.
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In a human breast cancer xenograft model, oral administration of YLT-11 at a dose of 90 mg/kg

resulted in significant tumor growth inhibition. At this therapeutic dose, the compound was

reported to be well-tolerated by the animals, with no overt signs of toxicity.[1]

Sub-acute Toxicity Study in Mice
A sub-acute toxicity study was conducted to assess the safety profile of YLT-11. The available

data from this study are summarized below.

Table 1: Summary of Sub-acute Toxicity Findings in Mice[1]

Parameter Observation

Body Weight

No obvious difference in body weight was

observed between the YLT-11 treatment group

and the vehicle group.

Histopathology

Hematoxylin and eosin (H&E) staining of major

organs showed no significant pathological

changes.

Serological Analysis
No significant differences were observed in the

serological parameters analyzed.

Hematological Analysis
No significant differences were observed in the

hematological parameters analyzed.

Experimental Methodologies
The following sections detail the experimental protocols as described in the primary literature.

In Vivo Xenograft Model
Animal Model: Female BALB/c nude mice.

Tumor Implantation: Human breast cancer cells (e.g., MDA-MB-231) were subcutaneously

injected.
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Treatment: Once tumors reached a palpable size, mice were randomized into treatment and

control groups. YLT-11 was administered orally at a dose of 90 mg/kg. The control group

received the vehicle.

Monitoring: Tumor volume and body weight were monitored throughout the study. At the end

of the study, tumors and major organs were harvested for further analysis.

Sub-acute Toxicity Study
Animal Model: Mice.

Treatment: YLT-11 was administered to one group of animals, while a control group received

the vehicle. The exact dosage, frequency, and duration of administration are not specified in

the available literature.

Assessments:

Body Weight: Body weight was measured at regular intervals.

Histopathology: At the end of the study, major organs were collected, fixed, and stained

with hematoxylin and eosin for pathological examination.

Serological and Hematological Analyses: Blood samples were collected for the analysis of

a panel of serum chemistry and hematology parameters. The specific parameters

measured were not detailed in the source publication.

Signaling Pathway and Mechanism of Action
YLT-11 exerts its anti-tumor effect by inhibiting PLK4, a serine/threonine kinase that plays a

master regulatory role in centriole duplication during the S phase of the cell cycle. Inhibition of

PLK4 leads to defects in centriole duplication, resulting in mitotic errors, aneuploidy, and

ultimately, cell death.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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